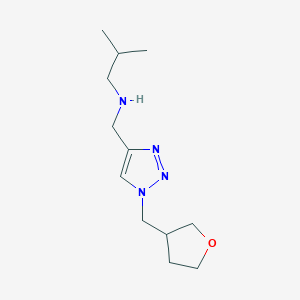
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is a complex organic compound that features a unique structure combining a triazole ring, a tetrahydrofuran moiety, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Tetrahydrofuran Moiety:
Introduction of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-ethyl-8-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A compound with a similar tetrahydrofuran moiety.
Chloromethyl isopropyl carbonate: Used in similar synthetic applications.
Uniqueness
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Activité Biologique
The compound 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)propan-1-amine (CAS Number: 1485933-83-2) is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H22N4O with a molecular weight of 238.32 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities, and a tetrahydrofuran moiety that may enhance solubility and bioavailability.
Antiviral Activity
Recent studies have indicated that compounds containing triazole rings can exhibit antiviral properties. For instance, triazole derivatives have been shown to inhibit the activity of various viruses, including β-coronaviruses such as SARS-CoV-2. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes .
Inhibition of Kinases
Another significant aspect of the biological activity of triazole-containing compounds is their ability to inhibit specific kinases. For example, a related study demonstrated that modifications in the triazole structure could enhance potency against CSNK2A2 kinase, which is implicated in several cancers and viral infections . The introduction of specific substituents on the triazole ring can dramatically affect binding affinity and selectivity.
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of triazole derivatives, compounds similar to this compound were tested against SARS-CoV-2. Results indicated that specific structural modifications led to enhanced antiviral activity, suggesting that this compound may also possess similar properties .
Case Study 2: Kinase Inhibition
Another research effort focused on the structural optimization of triazole-containing compounds for kinase inhibition. The findings revealed that certain modifications could increase selectivity for CSNK2A2 while reducing off-target effects. This highlights the potential for developing targeted therapies based on the structure of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)propan-1-amines .
Data Table: Biological Activity Summary
Propriétés
Formule moléculaire |
C12H22N4O |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2-methyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-10(2)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h8,10-11,13H,3-7,9H2,1-2H3 |
Clé InChI |
JAIWKBVIDAZVKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC1=CN(N=N1)CC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















